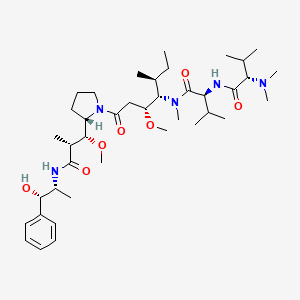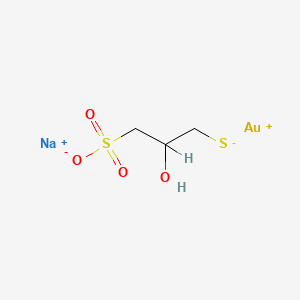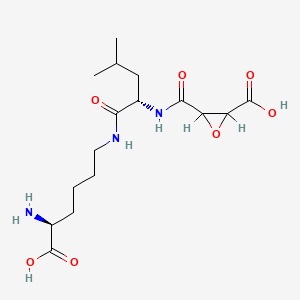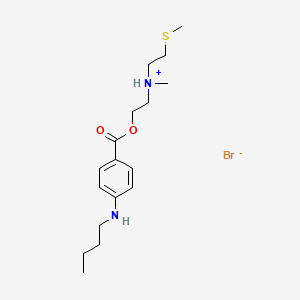
Acebutolol
Descripción general
Descripción
Acebutolol es un antagonista cardioselectivo de los receptores beta-1 adrenérgicos, comúnmente conocido como betabloqueante. Se utiliza principalmente en el tratamiento de la hipertensión, la angina de pecho y ciertos tipos de arritmias cardíacas. This compound fue patentado en 1967 y aprobado para uso médico en 1973 . Es conocido por su actividad simpaticomimética intrínseca, lo que significa que puede estimular ligeramente los receptores beta mientras los bloquea, lo que lo hace adecuado para pacientes con problemas respiratorios como el asma .
Aplicaciones Científicas De Investigación
Acebutolol tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como compuesto modelo en estudios de síntesis de betabloqueantes y mecanismos de reacción.
Biología: Estudiado por sus efectos en los receptores beta-adrenérgicos y su papel en las vías de señalización celular.
Medicina: Investigado ampliamente por sus efectos terapéuticos en el tratamiento de la hipertensión, la angina y las arritmias.
Industria: Utilizado en el desarrollo de formulaciones de liberación sostenida y sistemas de administración de fármacos.
Mecanismo De Acción
Acebutolol ejerce sus efectos bloqueando selectivamente los receptores beta-1 adrenérgicos en el corazón. Esta acción conduce a:
Frecuencia cardíaca reducida: Al bloquear los efectos de las catecolaminas como la adrenalina, this compound disminuye la frecuencia cardíaca.
Presión arterial más baja: La reducción de la frecuencia cardíaca y la contractilidad conduce a una disminución de la presión arterial.
Actividad simpaticomimética intrínseca: this compound tiene una actividad agonista leve en los receptores beta, lo que ayuda a mantener cierto nivel de estimulación del receptor, reduciendo el riesgo de bradicardia grave.
Compuestos similares:
Atenolol: Otro betabloqueante cardioselectivo beta-1 con usos similares pero sin actividad simpaticomimética intrínseca.
Metoprolol: Similar a this compound pero con una vida media más larga y sin actividad simpaticomimética intrínseca.
Unicidad de this compound:
Actividad simpaticomimética intrínseca: Esta característica hace que this compound sea único entre los betabloqueantes, proporcionando una estimulación leve del receptor beta mientras los bloquea.
Las propiedades únicas de this compound y su amplia gama de aplicaciones lo convierten en un compuesto valioso tanto en entornos clínicos como de investigación.
Análisis Bioquímico
Biochemical Properties
Acebutolol functions as a selective beta-1 receptor antagonist. It interacts with beta-1 adrenergic receptors, which are predominantly found in cardiac tissue. By blocking these receptors, this compound inhibits the action of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure . This interaction is crucial for its therapeutic effects in managing hypertension and arrhythmias.
Cellular Effects
This compound exerts significant effects on various cell types, particularly cardiac cells. By blocking beta-1 adrenergic receptors, it reduces the heart’s workload and oxygen consumption . This action helps in stabilizing cardiac rhythm and preventing arrhythmias. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of adrenergic receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to beta-1 adrenergic receptors. This binding prevents the activation of these receptors by endogenous catecholamines like epinephrine and norepinephrine . As a result, the downstream signaling pathways that lead to increased heart rate and blood pressure are inhibited. This compound’s action also includes mild intrinsic sympathomimetic activity, which contributes to its overall therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its long-term effects on cellular function can vary. Studies have shown that this compound maintains its efficacy in reducing heart rate and blood pressure over extended periods
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively reduces heart rate and blood pressure without significant adverse effects . At higher doses, toxic effects such as bradycardia, hypotension, and potential cardiac arrest have been observed . These findings highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . The primary enzymes involved in its metabolism include cytochrome P450 isoforms. These metabolic pathways are crucial for the elimination of this compound from the body and can influence its overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins that facilitate its movement across cell membranes. The compound’s distribution is influenced by its lipophilicity and affinity for beta-1 adrenergic receptors .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and cell membrane, where it interacts with beta-1 adrenergic receptors . This localization is essential for its activity and function, as it allows this compound to effectively block the receptors and modulate cellular responses. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Acebutolol se puede sintetizar mediante un proceso de varios pasos que involucra los siguientes pasos clave:
Formación del intermedio: La síntesis comienza con la reacción de 4-acetilfenol con epiclorhidrina para formar 1-(4-acetilfenoxi)-2,3-epoxipropano.
Aminación: El intermedio se hace reaccionar con isopropilamina para producir 1-(4-acetilfenoxi)-3-isopropilamino-2-propanol.
Formación del producto final: El último paso involucra la reacción del producto con cloruro de butirilo para formar this compound.
Métodos de producción industrial: La producción industrial de this compound involucra rutas sintéticas similares pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso generalmente incluye:
- Uso de solventes como metanol o etanol.
- Catalizadores para acelerar las reacciones.
- Condiciones controladas de temperatura y presión para maximizar la eficiencia .
Análisis De Reacciones Químicas
Tipos de reacciones: Acebutolol experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar sus derivados de cetona y ácido carboxílico correspondientes.
Reducción: La reducción de this compound puede producir derivados de alcohol.
Sustitución: this compound puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo amino.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Reactivos como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas.
Productos principales:
Oxidación: Formación de derivados de cetona y ácido carboxílico.
Reducción: Formación de derivados de alcohol.
Sustitución: Formación de varios derivados de amina sustituidos.
Comparación Con Compuestos Similares
Atenolol: Another cardioselective beta-1 blocker with similar uses but without intrinsic sympathomimetic activity.
Metoprolol: Similar to acebutolol but with a longer half-life and no intrinsic sympathomimetic activity.
Uniqueness of this compound:
Intrinsic Sympathomimetic Activity: This feature makes this compound unique among beta-blockers, providing mild beta receptor stimulation while blocking them.
Cardioselectivity: this compound’s selectivity for beta-1 receptors makes it safer for patients with asthma or chronic obstructive pulmonary disease compared to non-selective beta-blockers.
This compound’s unique properties and wide range of applications make it a valuable compound in both clinical and research settings.
Propiedades
IUPAC Name |
N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEMGAFJFRBGGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34381-68-5 (hydrochloride) | |
| Record name | Acebutolol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048539 | |
| Record name | Acebutolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acebutolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.72e-01 g/L | |
| Record name | Acebutolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acebutolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Acebutolol is a selective β1-receptor antagonist. Activation of β1-receptors by epinephrine increases the heart rate and the blood pressure, and the heart consumes more oxygen. Acebutolol blocks these receptors, lowering the heart rate and blood pressure. This drug then has the reverse effect of epinephrine. In addition, beta blockers prevent the release of renin, which is a hormone produced by the kidneys which leads to constriction of blood vessels. | |
| Record name | Acebutolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
37517-30-9 | |
| Record name | Acebutolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37517-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acebutolol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acebutolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acebutolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acebutolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACEBUTOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67P356D8GH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Acebutolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136-138, 119 - 123 °C | |
| Record name | Acebutolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acebutolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride](/img/structure/B1665339.png)





